molecular formula C18H15F3N4O3S B2880812 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide CAS No. 900005-57-4

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

カタログ番号 B2880812
CAS番号: 900005-57-4
分子量: 424.4
InChIキー: DKVYVGOAQSZRMD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Radioligand Development for PET Imaging

Compounds within the similar structural family have been investigated for their potential as selective ligands of the translocator protein (18 kDa), which is significant in positron emission tomography (PET) imaging. The development of radioligands, such as [18F]PBR111, for imaging this protein offers insights into neuroinflammatory processes, aiding in the diagnosis and monitoring of neurological diseases. The synthesis of these ligands involves multi-step chemical processes, leading to radiolabeled compounds suitable for in vivo imaging (Dollé et al., 2008).

Antimicrobial and Antitumor Activities

Several heterocyclic compounds incorporating the pyrido[2,3-d]pyrimidine moiety have shown promising antimicrobial and antitumor activities. These activities are explored through the synthesis of novel compounds and evaluation against various bacterial, fungal, and cancer cell lines. The structural diversity of these compounds allows for the exploration of their potential therapeutic applications, contributing to the development of new antimicrobial and anticancer agents (Bondock et al., 2008).

Novel Synthetic Routes and Molecular Docking Studies

Research into the synthesis of novel compounds with potential biological activities also involves the exploration of new synthetic routes. For instance, the reaction of certain acetamides with dimethylformamide dimethyl acetal under microwave irradiation has led to the formation of pyrazole derivatives. These compounds have been evaluated for their antitumor activity, demonstrating the importance of innovative synthetic approaches in the discovery of new therapeutic agents. Molecular docking studies further aid in understanding the interaction between these compounds and biological targets, offering insights into their mechanism of action (Fahim et al., 2019).

Synthesis of Multi-heterocyclic Compounds for COX Inhibition

The synthesis of novel heterocyclic compounds derived from natural products such as visnaginone and khellinone has been explored for their anti-inflammatory and analgesic properties. These compounds exhibit COX-1/COX-2 inhibitory activities, highlighting their potential as therapeutic agents for the treatment of inflammation and pain. The complex multi-step synthesis of these compounds underscores the role of organic synthesis in the development of new drugs (Abu‐Hashem et al., 2020).

Exploration of Heterocyclic Compounds in Anticonvulsant Therapy

The direct synthesis of thio-N-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine has been investigated for their potential as anticonvulsant agents. These studies involve the elucidation of the compounds' structures through spectroscopic techniques and the evaluation of their efficacy in models of seizure. The research demonstrates the potential of these heterocyclic compounds in developing new treatments for epilepsy (Severina et al., 2020).

特性

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O3S/c1-24-15-14(16(27)25(2)17(24)28)12(7-8-22-15)29-9-13(26)23-11-5-3-10(4-6-11)18(19,20)21/h3-8H,9H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVYVGOAQSZRMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。